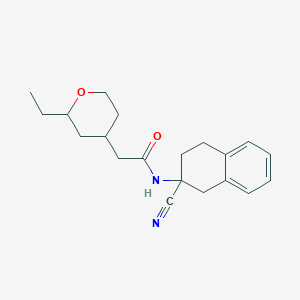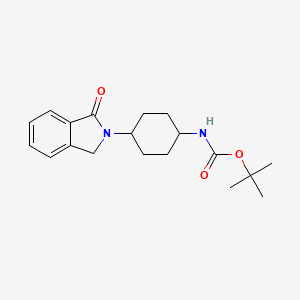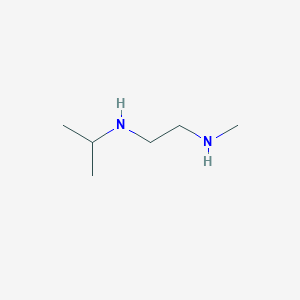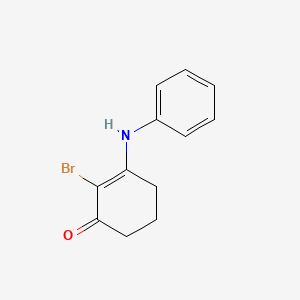
1-benzyl-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-benzyl-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is also known as Perampanel . It is a third-generation antiepileptic drug (AED) known with the proprietary brand name of Fycompa® . It is used as an adjunctive treatment of focal seizures with or without secondary generalization and primary generalized tonic-clonic seizures .
Molecular Structure Analysis
Perampanel has a molecular formula of C23H15N3O . Its molecular weight is 349.38 . The structure of Perampanel involves a dihydropyridine ring, which is a common structure in many pharmaceutical compounds .Chemical Reactions Analysis
Perampanel interacts with other drugs through the CYP450 3A enzyme system . Some AEDs known as CYP450 3A enzyme inducers (carbamazepine, oxcarbazepine, phenytoin) have been shown to increase perampanel clearance and consequently to decrease plasma concentrations of perampanel .Physical And Chemical Properties Analysis
Perampanel has a predicted boiling point of 619.1±55.0 °C and a predicted density of 1.31±0.1 g/cm3 . It is soluble in DMSO . The pKa value is predicted to be 4.73±0.19 .Applications De Recherche Scientifique
Synthesis Under Microwave Irradiation
The compound 1-benzyl-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a key intermediate in the synthesis of various heterocyclic compounds, including pyrimidine derivatives, under microwave irradiation. This process is crucial for developing new pharmaceuticals and materials with potential applications ranging from antimicrobial agents to materials science. The use of microwave irradiation in synthesis provides advantages in speed and reaction efficiency, highlighting the compound's role in innovative synthetic methodologies (Abdalha et al., 2011).
Antimicrobial Evaluation and Docking Studies
Another significant application involves the synthesis and characterization of derivatives for antimicrobial evaluation and docking studies. These compounds, synthesized through reactions involving this compound, have been evaluated for their potential as antimicrobial agents. Such studies are foundational for the development of new drugs with improved efficacy against resistant microbial strains, contributing to the ongoing battle against infectious diseases (Talupur et al., 2021).
Heterocyclic Synthesis with Thiophene-2-Carboxamide
The compound also plays a role in the synthesis of heterocyclic compounds with potential pharmaceutical applications. By facilitating the creation of thiophene-2-carboxamide derivatives, it contributes to the exploration of new drugs with various biological activities, including antibiotic and antibacterial properties. This underscores the compound's importance in the search for new therapeutic agents (Ahmed, 2007).
Synthesis and Antifolate Properties
Research into the synthesis and antifolate properties of related dihydropyridine derivatives demonstrates the compound's potential in the development of chemotherapeutic agents. By understanding the synthetic pathways and biological activities of these compounds, researchers can design new drugs that target specific cellular mechanisms, offering hope for more effective cancer treatments (Degraw et al., 1992).
Labeling for CCK-A Antagonist Studies
The compound is also utilized in the synthesis of labeled compounds for biological studies, such as CCK-A antagonists. Through careful synthesis and labeling, it aids in the investigation of biological pathways and the development of drugs targeting specific receptors, highlighting its role in advancing pharmacological research (Saemian & Shirvani, 2012).
Mécanisme D'action
Safety and Hazards
Perampanel has a GHS07 safety classification . The hazard statements include H413 (May cause long lasting harmful effects to aquatic life) and H302 (Harmful if swallowed) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Propriétés
IUPAC Name |
1-benzyl-N-(2-cyanophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c21-13-16-9-4-5-11-18(16)22-19(24)17-10-6-12-23(20(17)25)14-15-7-2-1-3-8-15/h1-12H,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQWYPLPIFTYOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-aminium chloride](/img/structure/B2998502.png)
![1-(3-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)-N-cyclopropylpiperidine-3-carboxamide](/img/structure/B2998503.png)



![3-[(4S)-1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2998511.png)


![2-(4-chlorophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2998518.png)
![N-[2-(2,6-difluorobenzoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide](/img/structure/B2998519.png)
![4-(4-bromophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2998520.png)
![N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2998521.png)
![[4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] pyridine-2-carboxylate](/img/structure/B2998522.png)